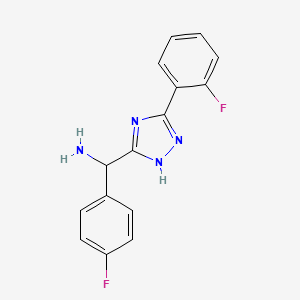

(4-Fluorophenyl)(5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl)methanamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H12F2N4 |

|---|---|

Molecular Weight |

286.28 g/mol |

IUPAC Name |

(4-fluorophenyl)-[3-(2-fluorophenyl)-1H-1,2,4-triazol-5-yl]methanamine |

InChI |

InChI=1S/C15H12F2N4/c16-10-7-5-9(6-8-10)13(18)15-19-14(20-21-15)11-3-1-2-4-12(11)17/h1-8,13H,18H2,(H,19,20,21) |

InChI Key |

HGKWBVVXBCLVAX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NNC(=N2)C(C3=CC=C(C=C3)F)N)F |

Origin of Product |

United States |

Preparation Methods

Reaction Overview

-

Cyclization : Oxalanilide hydrazine reacts with formamidine acetate in n-butanol at 145°C under reflux for 3–4 hours.

-

Hydrolysis : The intermediate is treated with NaOH in aqueous media, followed by acidification with HCl to yield the final product.

Key Reagents and Conditions

| Step | Reagents/Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| 1 | Oxalanilide hydrazine, formamidine acetate, n-butanol | 145°C | 3–4 hr | 92–93% (intermediate) |

| 2 | NaOH, HCl, water | Reflux → RT | 2 hr → 1 hr | 81% (final product) |

Advantages : High purity (>95%), scalable due to non-aggressive reagents.

Limitations : Requires prolonged reaction times and high temperatures.

Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC)

The CuAAC method, outlined in PMC9854728, employs microwave-assisted conditions for triazole formation. While the study focuses on nitrones, analogous strategies apply for fluorophenyl-substituted triazoles.

Protocol Adaptation

-

Cycloaddition : Terminal alkynes (e.g., fluorophenylacetylene) react with sodium azide in ethanol/water using CuSO₄ and sodium ascorbate.

-

Deprotection : Post-cycloaddition, protective groups (e.g., benzyl) are removed under acidic conditions.

Optimized Conditions

| Parameter | Value |

|---|---|

| Catalyst | CuSO₄ (0.1 mmol) + Sodium ascorbate (0.05 mmol) |

| Solvent | Ethanol/water (1:1) |

| Temperature | 40–45°C |

| Time | 1 hr (microwave) |

Yield : >90% for analogous triazoles.

Advantages : Short reaction times, mild conditions.

Limitations : Requires careful handling of azides.

Catalytic Formation via N,N-Dimethylformamide Azine

A method from ACS Omega utilizes formamide derivatives for triazole synthesis. This approach is adaptable for fluorophenyl substitution.

Reaction Pathway

-

Cyclization : N,N-Dimethylformamide azine reacts with formic acid derivatives under catalytic conditions.

-

Functionalization : Fluorophenyl groups are introduced via Suzuki coupling or nucleophilic substitution.

Key Parameters

Advantages : Broad substrate scope, high regioselectivity.

Limitations : Harsh thermal conditions.

Multi-Component Reactions (MCRs)

Patents like WO2013042138A2 describe MCRs for complex triazole synthesis. While focused on antifungal agents, the methodology applies to fluorophenyl derivatives.

General Approach

-

Condensation : Hydrazine derivatives react with carbonyl compounds.

-

Cyclization : Acidic or basic conditions drive ring closure.

-

Arylation : Fluorophenyl groups are appended via coupling.

Chemical Reactions Analysis

Types of Reactions

(4-Fluorophenyl)(5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium hydride (NaH) and various alkyl halides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

(4-Fluorophenyl)(5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl)methanamine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

Medicine: Its potential therapeutic properties are explored in drug development, particularly for targeting specific enzymes or receptors.

Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of (4-Fluorophenyl)(5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The triazole ring can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Comparisons

The table below summarizes key structural analogs, their substituents, molecular weights, and inferred properties:

*Estimated based on analogs.

Key Observations:

- Fluorine Substitution: The target compound’s dual fluorine atoms enhance lipophilicity and bioavailability compared to non-fluorinated analogs (e.g., methoxy-substituted derivatives in ).

- Heterocycle Impact : Replacing the triazole with oxadiazole (as in ) reduces molecular weight but may compromise binding affinity due to altered electronic properties.

- Biological Activity : Flutriafol demonstrates the importance of triazole positioning for fungicidal activity, suggesting the target compound could be optimized for similar applications.

Pharmacological and Physicochemical Properties

- Solubility : The target’s fluorinated aryl groups likely reduce aqueous solubility compared to pyrazine-substituted analogs (e.g., ).

- Target Selectivity : The 1,2,4-triazole core is associated with interactions with cytochrome P450 enzymes (as seen in flutriafol ), suggesting possible off-target effects in drug development.

Biological Activity

The compound (4-Fluorophenyl)(5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl)methanamine is a synthetic organic molecule that has attracted attention due to its potential biological activities. This compound features a triazole ring, which is known for its diverse pharmacological properties, including antifungal, anticancer, and anti-inflammatory activities. The presence of fluorine substituents enhances its lipophilicity and may influence its biological interactions.

The molecular formula of this compound is with a molecular weight of 329.30 g/mol. The unique structure includes both fluorobenzyl and fluorophenyl groups that can significantly impact its chemical behavior and biological efficacy.

| Property | Value |

|---|---|

| Molecular Formula | C16H15F2N5 |

| Molecular Weight | 329.30 g/mol |

| IUPAC Name | 5-(2-fluoroanilino)-N-[(4-fluorophenyl)methyl]-2H-triazole-4-carboxamide |

| InChI Key | OPXXEIVHVNPWIH-UHFFFAOYSA-N |

The mechanism of action for this compound is primarily associated with its ability to interact with specific molecular targets, such as enzymes and receptors. The fluorine atoms in the structure can enhance binding affinity to these targets, potentially leading to inhibition of their activity. The triazole ring contributes to the stability of these interactions.

Antifungal Activity

Triazole derivatives are widely recognized for their antifungal properties. Research indicates that compounds similar to this compound exhibit significant antifungal activity against various strains of fungi, including Candida species and Aspergillus species. The triazole moiety acts by inhibiting the enzyme lanosterol demethylase, which is crucial for ergosterol biosynthesis in fungal cells.

Anticancer Potential

Preliminary studies suggest that this compound may also possess anticancer properties. The structural characteristics of triazoles have been linked to cytotoxic effects in cancer cell lines. For instance, a study on related triazole compounds demonstrated IC50 values in the micromolar range against several cancer cell lines, indicating potential for further development as anticancer agents.

Anti-inflammatory Effects

The anti-inflammatory properties of triazole derivatives have been documented in various studies. These compounds can modulate inflammatory pathways by inhibiting specific cytokines and enzymes involved in the inflammatory response. This activity makes them candidates for treating inflammatory diseases.

Case Studies

- Antifungal Study : A study conducted on a series of triazole derivatives showed that modifications at the phenyl rings significantly affected antifungal potency. Compounds with fluorine substitutions exhibited enhanced activity against Candida albicans compared to their non-fluorinated counterparts.

- Cytotoxicity Assay : In vitro assays on cancer cell lines revealed that compounds structurally similar to this compound displayed notable cytotoxicity with IC50 values ranging from 10 µM to 30 µM against human breast cancer cells.

- Inflammation Model : In a model of acute inflammation induced by carrageenan in rats, administration of triazole derivatives resulted in a significant reduction in paw edema compared to control groups, indicating their potential as anti-inflammatory agents.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (4-fluorophenyl)(5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl)methanamine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves a multi-step approach:

Triazole Ring Formation : Employ Huisgen 1,3-dipolar cycloaddition ("click chemistry") between an alkyne and an azide to construct the 1,2,4-triazole core .

Fluorophenyl Substitution : Introduce fluorophenyl groups via nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling, depending on precursor availability .

Amine Functionalization : Methanamine groups can be added via reductive amination or alkylation of intermediate aldehydes .

- Optimization : Reaction yields depend on solvent polarity (e.g., DMF for SNAr), catalyst choice (e.g., Pd(PPh3)4 for cross-coupling), and temperature control (60–100°C). Purity is enhanced via column chromatography or recrystallization in ethanol/water mixtures .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

- Methodological Answer :

- X-ray Crystallography : Resolve the 3D structure using SHELXL for refinement. Key parameters include bond angles (e.g., C-N-C in triazole ≈ 126°) and torsional angles between fluorophenyl groups .

- Spectroscopy :

- NMR : Assign peaks for aromatic protons (δ 7.2–8.1 ppm for fluorophenyl) and triazole protons (δ 8.3–8.9 ppm) .

- FT-IR : Identify N-H stretches (~3300 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) .

- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+ = 313.3 g/mol) via ESI-MS .

Advanced Research Questions

Q. How can computational methods guide the optimization of this compound’s bioactivity?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to predict binding affinities to targets like γ-aminobutyric acid (GABA) receptors. Focus on interactions between the triazole ring and receptor hydrophobic pockets .

- QSAR Modeling : Correlate substituent electronegativity (e.g., fluorine position) with antimicrobial IC50 values. Hammett constants (σ) for fluorophenyl groups (~0.06) inform electronic effects .

- MD Simulations : Assess conformational stability in lipid bilayers to predict membrane permeability .

Q. How should researchers address contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Data Reconciliation :

Assay Variability : Compare protocols for antimicrobial testing (e.g., broth microdilution vs. disk diffusion). Adjust for solvent effects (DMSO >1% inhibits bacterial growth) .

Structural Confounders : Verify purity via HPLC (>95%) to rule out byproducts (e.g., unreacted azides) .

Target Selectivity : Screen off-target effects using kinase profiling panels (e.g., DiscoverX) .

Q. What strategies are effective for improving metabolic stability without compromising target affinity?

- Methodological Answer :

- Isotere Replacement : Substitute the triazole ring with 1,2,4-oxadiazole to reduce CYP450-mediated oxidation .

- Prodrug Design : Introduce acetyl-protected amines to enhance oral bioavailability, followed by enzymatic cleavage in vivo .

- Halogen Scanning : Replace para-fluorine with chlorine to slow hepatic clearance while maintaining lipophilicity (clogP ≈ 2.8) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.